molecular formula C10H4Cl4N2O B3370140 4,5-Dichloro-2-(3,4-dichlorophenyl)-2,3-dihydropyridazin-3-one CAS No. 33098-12-3

4,5-Dichloro-2-(3,4-dichlorophenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B3370140
CAS No.: 33098-12-3
M. Wt: 310 g/mol
InChI Key: IBSVTXVNXHJDSO-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(3,4-dichlorophenyl)-2,3-dihydropyridazin-3-one is a chemical compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of two chlorine atoms on the pyridazinone ring and two additional chlorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-(3,4-dichlorophenyl)-2,3-dihydropyridazin-3-one typically involves the reaction of 3,4-dichlorophenylhydrazine with maleic anhydride. The reaction is carried out in the presence of a suitable solvent, such as ethanol or acetic acid, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-(3,4-dichlorophenyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different chemical properties.

    Substitution: The chlorine atoms on the phenyl and pyridazinone rings can be substituted with other functional groups, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of functionalized pyridazinone derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(3,4-dichlorophenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

4,5-Dichloro-2-(3,4-dichlorophenyl)-2,3-dihydropyridazin-3-one can be compared with other similar compounds, such as:

    Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea): A widely used herbicide with similar structural features but different applications.

    Sea-nine 211 (4,5-dichloro-2-n-octyl-4-isothiazolin-3-one): An antifouling biocide with a different functional group but similar chlorine substitution pattern.

The uniqueness of this compound lies in its specific combination of chlorine substitutions and the pyridazinone core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4,5-dichloro-2-(3,4-dichlorophenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl4N2O/c11-6-2-1-5(3-7(6)12)16-10(17)9(14)8(13)4-15-16/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSVTXVNXHJDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C(=C(C=N2)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401210915
Record name 4,5-Dichloro-2-(3,4-dichlorophenyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401210915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33098-12-3
Record name 4,5-Dichloro-2-(3,4-dichlorophenyl)-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33098-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dichloro-2-(3,4-dichlorophenyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401210915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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